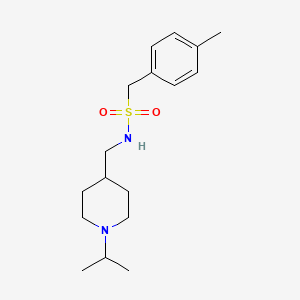

N-((1-isopropylpiperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((1-isopropylpiperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an isopropyl group and a p-tolyl group attached to a methanesulfonamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. The isopropyl group is introduced through alkylation reactions, while the p-tolyl group is attached via a nucleophilic substitution reaction. The final step involves the formation of the methanesulfonamide moiety through sulfonation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow processes, and advanced purification techniques such as crystallization and chromatography. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-((1-isopropylpiperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperidine and tolyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst selection playing crucial roles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis or as active compounds in research applications.

Scientific Research Applications

N-((1-isopropylpiperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular signaling pathways. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of gene expression, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-((1-isopropylpiperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide can be compared with other similar compounds, such as:

N-((1-methylpiperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide: This compound has a methyl group instead of an isopropyl group, which can affect its chemical properties and biological activity.

N-((1-isopropylpiperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-((1-isopropylpiperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide, also known as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interaction with biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C16H24N2O2S. The compound consists of an isopropyl piperidine moiety linked to a p-tolyl group through a methanesulfonamide functional group. This structure is significant for its potential interactions with various biological receptors and enzymes.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 300.44 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

| LogP (octanol-water partition coefficient) | 2.5 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. Research indicates that this compound may act as a selective inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways.

Pharmacological Studies

- Antitumor Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease by modulating neurotransmitter levels.

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory activities in animal models, likely through the inhibition of pro-inflammatory cytokines.

Case Study 1: Antitumor Activity

A study conducted on the efficacy of this compound against human breast cancer cells (MCF-7) reported a significant reduction in cell viability at concentrations above 10 µM. The study highlighted the compound's potential as a lead for developing new anticancer therapies.

Case Study 2: Neuroprotection

In a rodent model of neurodegeneration, administration of the compound led to improved cognitive function and reduced neuronal loss compared to control groups. This suggests a protective effect against neurotoxic insults.

Properties

IUPAC Name |

1-(4-methylphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O2S/c1-14(2)19-10-8-16(9-11-19)12-18-22(20,21)13-17-6-4-15(3)5-7-17/h4-7,14,16,18H,8-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQRDKZXLPUPKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)NCC2CCN(CC2)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.